molecular formula C10H12N2 B8777771 4-[1-(Methylamino)ethyl]benzonitrile

4-[1-(Methylamino)ethyl]benzonitrile

Cat. No. B8777771
M. Wt: 160.22 g/mol
InChI Key: ZYDCWMILCKQXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Methylamino)ethyl]benzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(Methylamino)ethyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(Methylamino)ethyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[1-(Methylamino)ethyl]benzonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-[1-(methylamino)ethyl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(12-2)10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3

InChI Key

ZYDCWMILCKQXDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In THF (50 mL), was added 4-acetylbenzonitrile (5.0 g; 34 mmol), methylamine (20.5 mL; 2 M; 41 mmol) and titanium (IV) isopropoxide (5.6 mL; 18.9 mmol). The mixture was stirred overnight at RT. Sodium borohydride (5.5 g; 145 mmol) was added and the reaction was stirred at RT for 2 h. Ammonium hydroxide solution 25% (100 mL) was added and the reaction was stirred at RT for 1 h30. It was then filtered through a pad of celite which was washed 3 times with EtOAc. The filtrate was poured in a separatory funnel and the organic phase was washed with a saturated solution of NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduce pressure affording the title compound as a light yellow oil (5.4 g; 97%). It was used in the next step without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
catalyst
Reaction Step Three
Yield
97%

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